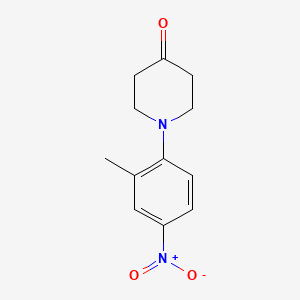
1-(2-Methyl-4-nitrophenyl)-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-nitrophenyl)-4-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 2-methyl-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidinones with different functional groups.
Scientific Research Applications
1-(2-Methyl-4-nitrophenyl)-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Methyl-4-nitrophenyl)-4-piperidinol: A similar compound with a hydroxyl group instead of a ketone.
1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxylic acid: A derivative with a carboxylic acid group.
1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxamide: A compound with an amide group.
Uniqueness: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone is unique due to its specific substitution pattern and the presence of both a nitro group and a piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1094646-16-8 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(2-methyl-4-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C12H14N2O3/c1-9-8-10(14(16)17)2-3-12(9)13-6-4-11(15)5-7-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
YRIOFBOFYFAFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















